BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Identifying Off-
Targets of FT3967385 Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FT3967385

Cat. No.: B12413795

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT3967385 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key
negative regulator of mitophagy.[1][2] While highly selective, a comprehensive understanding of
its potential off-targets is crucial for its therapeutic development and for interpreting preclinical
and clinical data. This document provides detailed application notes and protocols for
identifying off-targets of FT3967385 using two powerful mass spectrometry-based proteomics
approaches: Competitive Activity-Based Protein Profiling (ABPP) and Thermal Proteome
Profiling (TPP). These methods offer robust platforms for assessing the proteome-wide
selectivity of covalent inhibitors in a cellular context.

Introduction to FT3967385 and Off-Target
Identification

FT3967385 is an N-cyano pyrrolidine-based covalent inhibitor that targets a cysteine residue in
the active site of USP30.[1][2] USP30 is a deubiquitinase localized to the outer mitochondrial
membrane that removes ubiquitin chains from mitochondrial proteins, thereby suppressing the
PINK1/Parkin-mediated mitophagy pathway.[1][3][4][5] Inhibition of USP30 by FT3967385
enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged
mitochondria.[1][2] This mechanism of action holds therapeutic promise for neurodegenerative
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diseases such as Parkinson's disease, where mitochondrial dysfunction is a key pathological
feature.[6][7]

Despite its high selectivity for USP30, the reactive nature of covalent inhibitors necessitates a
thorough evaluation of their off-target engagement. Off-target interactions can lead to
unexpected pharmacology, toxicity, or provide opportunities for drug repurposing. Mass
spectrometry-based proteomics has emerged as an indispensable tool for unbiased, proteome-
wide identification of small molecule-protein interactions.

This application note details two complementary mass spectrometry workflows for identifying
the off-targets of FT3967385:

o Competitive Activity-Based Protein Profiling (ABPP): This chemical proteomics approach
utilizes a cysteine-reactive probe to profile the engagement of FT3967385 with other
cysteine-containing proteins in the proteome.

e Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins on
a proteome-wide scale. The binding of a ligand, such as FT3967385, can alter the thermal
stability of its targets, allowing for their identification.

Signaling Pathway: USP30 in PINK1/Parkin-
Mediated Mitophagy

The following diagram illustrates the central role of USP30 in the PINK1/Parkin-mediated
mitophagy pathway and the mechanism of action of FT3967385.

Figure 1: Role of USP30 in Mitophagy and Inhibition by FT3967385.

Data Presentation: Hypothetical Off-Target Profile of
FT3967385

The following tables summarize hypothetical quantitative data for potential off-targets of
FT3967385 identified by Competitive ABPP and TPP. This data is illustrative and serves to
demonstrate how results from these experiments can be presented.

Table 1: Hypothetical Off-Targets of FT3967385 Identified by Competitive ABPP

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.bioworld.com/articles/703108-usp30-loss-or-inhibition-enhances-mitophagy-in-parkinsons-disease-mouse-model?v=preview
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1629709/full
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

IC50 (pM) vs.
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Deubiquitinase,
USP30 Q70CQ3 Mitophagy 0.05 On-target
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Deubiquitinase,
) Structurally
USP7 Q93009 DNA repair, 52
) ) related USP
epigenetics
Deubiquitinase, Abundant
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maintenance deubiquitinase
Cysteine Common off-
_ protease, target for
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Table 2: Hypothetical Off-Targets of FT3967385 Identified by Thermal Proteome Profiling (TPP)
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Antioxidant
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Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify cysteine-reactive off-targets of FT3967385 by competing its
binding against a broad-spectrum cysteine-reactive probe.
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Figure 2: Workflow for Competitive ABPP.
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Materials:
e Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
o Cell culture medium and supplements
e FT3967385
e DMSO (vehicle control)
 Lysis buffer (e.g., RIPA buffer with protease inhibitors)
o Cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne)
 Biotin-azide
o Copper(ll) sulfate, TBTA, and sodium ascorbate (for click chemistry)
» Streptavidin-coated magnetic beads
o Wash buffers (e.g., PBS with 0.1% SDS)
e Trypsin (mass spectrometry grade)
e LC-MS/MS system
Protocol:
e Cell Culture and Treatment:
o Culture cells to ~80% confluency.

o Treat cells with varying concentrations of FT3967385 (e.g., 0.1 nM to 100 uM) or DMSO
for 1-2 hours.

e Cell Lysis:

o Harvest and wash cells with cold PBS.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Lyse cells in lysis buffer on ice for 30 minutes.

o Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Determine protein concentration of the supernatant.

Probe Labeling:

o Incubate the clarified lysate with the cysteine-reactive probe (e.g., 100 uM iodoacetamide-
alkyne) for 1 hour at room temperature.

Click Chemistry:

o Perform a copper-catalyzed azide-alkyne cycloaddition (CUAAC) reaction by adding biotin-
azide, copper(ll) sulfate, TBTA, and sodium ascorbate to the lysate.

o Incubate for 1 hour at room temperature.

Enrichment of Labeled Proteins:

o Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour with rotation
at room temperature.

o Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

On-Bead Digestion:

o Resuspend the beads in a digestion buffer.

o Reduce and alkylate the proteins on the beads.

o Digest the proteins with trypsin overnight at 37°C.

LC-MS/MS Analysis:

o Collect the supernatant containing the tryptic peptides.

o Analyze the peptides by LC-MS/MS.
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o Data Analysis:
o ldentify and quantify proteins using a suitable proteomics software (e.g., MaxQuant).

o Determine the relative abundance of each identified protein in the FT3967385-treated
samples compared to the DMSO control.

o Calculate IC50 values for the displacement of the probe by FT3967385 for each identified
protein. Proteins with low IC50 values are considered potential off-targets.

Thermal Proteome Profiling (TPP)

This protocol identifies proteins that are thermally stabilized or destabilized upon binding to
FT3967385.
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Figure 3: Workflow for Thermal Proteome Profiling.

Materials:
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e Cell line of interest

e Cell culture medium and supplements

e FT3967385

e DMSO (vehicle control)

 Lysis buffer (e.g., PBS with protease inhibitors)
e TMT (Tandem Mass Tag) labeling reagents

e LC-MS/MS system

Protocol:

e Cell Culture and Lysis:

o

Culture cells to ~80% confluency.

Harvest and wash cells with cold PBS.

[¢]

o

Lyse cells by methods such as freeze-thaw cycles in a suitable lysis buffer.

[e]

Clarify lysate by ultracentrifugation.
e Drug Treatment:

o Divide the lysate into two aliquots: one for treatment with FT3967385 (e.g., 10 uM) and
one for the DMSO vehicle control.

o Incubate for 30 minutes at room temperature.
e Thermal Challenge:

o Aliquot the treated and control lysates into PCR tubes for each temperature point in a
thermal gradient (e.g., 10 temperatures from 37°C to 67°C).
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o Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed
by 3 minutes at room temperature.

o Separation of Soluble and Aggregated Proteins:
o Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
o Collect the supernatant containing the soluble proteins.

o Sample Preparation for Mass Spectrometry:

[¢]

Perform protein precipitation (e.g., with acetone) on the soluble fractions.

[¢]

Resuspend the protein pellets, reduce, alkylate, and digest with trypsin.

[e]

Label the resulting peptides from each temperature point with different TMT reagents.

(¢]

Pool the labeled peptides.
e LC-MS/MS Analysis:

o Analyze the pooled, labeled peptides by LC-MS/MS.
o Data Analysis:

o Identify and quantify the relative abundance of each protein at each temperature point
using proteomics software.

o Normalize the data and plot the relative soluble protein abundance as a function of
temperature to generate melting curves for each protein.

o Fit the curves to a sigmoidal function to determine the melting temperature (Tm) for each
protein in both the treated and control samples.

o Calculate the thermal shift (ATm) for each protein. Proteins with a statistically significant
ATm are considered potential direct or indirect targets of FT3967385.

Conclusion
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The mass spectrometry-based methods of Competitive ABPP and TPP provide powerful and
complementary approaches for the comprehensive identification of FT3967385 off-targets.
Competitive ABPP is particularly well-suited for identifying other cysteine-reactive proteins that
may interact with FT3967385, while TPP offers an unbiased assessment of target engagement
based on changes in protein stability. The detailed protocols provided herein offer a starting
point for researchers to implement these techniques in their own laboratories. A thorough
understanding of the off-target profile of FT3967385 will be invaluable for its continued
development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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